molecular formula C20H13ClN2O8S2 B13749483 1-Amino-4-((4-chloro-3-sulphophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid CAS No. 59969-87-8

1-Amino-4-((4-chloro-3-sulphophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid

Cat. No.: B13749483
CAS No.: 59969-87-8
M. Wt: 508.9 g/mol
InChI Key: KGIBPJBSPMINCA-UHFFFAOYSA-N
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Description

1-Amino-4-((4-chloro-3-sulphophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid is a complex organic compound primarily used in the dye and pigment industry. This compound is known for its vibrant color properties and is often utilized in the production of various dyes.

Preparation Methods

The synthesis of 1-Amino-4-((4-chloro-3-sulphophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid involves multiple steps. The process typically begins with the nitration of anthraquinone, followed by reduction to form the corresponding amine. The amine is then subjected to sulfonation and chlorination reactions to introduce the sulpho and chloro groups, respectively. The final step involves coupling the intermediate with 4-chloro-3-sulphophenylamine under controlled conditions to yield the desired compound .

Chemical Reactions Analysis

1-Amino-4-((4-chloro-3-sulphophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it back to its corresponding amine.

    Substitution: The sulpho and chloro groups can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-4-((4-chloro-3-sulphophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid involves its ability to interact with various molecular targets. In biological systems, it can bind to proteins and nucleic acids, altering their structure and function. The sulpho and chloro groups play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Compared to other similar compounds, 1-Amino-4-((4-chloro-3-sulphophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties. Similar compounds include:

  • 1-Amino-4-nitroanthraquinone
  • 1-Nitro-4-benzamidoanthraquinone
  • 1-Amino-4-benzamidoanthraquinone

These compounds share structural similarities but differ in their specific functional groups, leading to variations in their reactivity and applications .

Properties

CAS No.

59969-87-8

Molecular Formula

C20H13ClN2O8S2

Molecular Weight

508.9 g/mol

IUPAC Name

1-amino-4-(4-chloro-3-sulfoanilino)-9,10-dioxoanthracene-2-sulfonic acid

InChI

InChI=1S/C20H13ClN2O8S2/c21-12-6-5-9(7-14(12)32(26,27)28)23-13-8-15(33(29,30)31)18(22)17-16(13)19(24)10-3-1-2-4-11(10)20(17)25/h1-8,23H,22H2,(H,26,27,28)(H,29,30,31)

InChI Key

KGIBPJBSPMINCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)Cl)S(=O)(=O)O)S(=O)(=O)O)N

Origin of Product

United States

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